molecular formula C13H19NO2 B2461822 Tert-butyl 3-amino-4-ethylbenzoate CAS No. 2248301-67-7

Tert-butyl 3-amino-4-ethylbenzoate

Cat. No.: B2461822
CAS No.: 2248301-67-7
M. Wt: 221.3
InChI Key: MCQCQUDSNLKNRF-UHFFFAOYSA-N
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Description

Significance of Substituted Aminobenzoic Acid Esters as Core Synthons

Substituted aminobenzoic acids and their corresponding esters are foundational scaffolds in the development of pharmaceuticals and other functional materials. Para-aminobenzoic acid (PABA), for instance, is a well-established building block in drug design, with its structural motif present in approximately 1.5% of commercially available drugs. nih.gov The utility of these compounds stems from their structural versatility; the aromatic ring, the amino group, and the carboxyl group can all be modified, allowing for the creation of a vast array of derivatives. nih.gov

This adaptability makes aminobenzoic acid esters crucial synthons—key units from which larger molecules are constructed. They serve as starting materials for a wide range of biologically active compounds, including local anesthetics (such as benzocaine (B179285) and procaine), and complex heterocyclic systems. quimicaorganica.orgjsynthchem.comgoogle.com The ability to introduce various substituents onto the aromatic ring allows for the fine-tuning of a molecule's physicochemical properties, which is essential for optimizing therapeutic efficacy and bioavailability. jsynthchem.com Researchers have developed numerous synthetic routes to create diversely substituted aminobenzoates, highlighting their importance as versatile intermediates in medicinal chemistry and drug discovery. researchgate.netmdpi.comorganic-chemistry.org

Strategic Utility of tert-Butyl Esters in Protecting Group Chemistry and Chemical Transformations

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This is the role of a protecting group. The tert-butyl (tBu) ester is a widely employed protecting group for carboxylic acids due to its unique stability profile. thieme.dethieme-connect.com

The strategic utility of the tert-butyl ester lies in its robustness. It is stable under a wide range of conditions, including exposure to various nucleophiles, reducing agents, and basic conditions. thieme.dethieme-connect.com This stability allows for extensive chemical modifications to be performed on other parts of the molecule without affecting the protected carboxylic acid.

Crucially, the tert-butyl group can be selectively removed—or "deprotected"—under acidic conditions, typically using trifluoroacetic acid (TFA). thieme.delibretexts.orgwikipedia.org This acid-lability is a key feature of its utility in "orthogonal protection" strategies. wikipedia.orgnih.gov Orthogonal protection allows for the selective removal of one protecting group in a molecule that contains multiple, different protecting groups, each removable by a unique set of reagents. wikipedia.orgnih.goviris-biotech.de This strategy is fundamental to complex syntheses, most notably in the solid-phase peptide synthesis (SPPS) using the Fmoc/tBu methodology. iris-biotech.deresearchgate.net In this approach, the base-labile Fmoc group protects the amino terminus, while acid-labile tert-butyl groups protect reactive amino acid side chains, allowing for the controlled, stepwise assembly of peptides. wikipedia.orgiris-biotech.deresearchgate.net

Contextualization of Tert-butyl 3-amino-4-ethylbenzoate within Contemporary Chemical Research

This compound is a specialized chemical compound that exemplifies the convergence of the principles discussed above. Its structure incorporates three key features:

An aminobenzoic acid core , a proven scaffold for building biologically active molecules.

An ethyl group on the aromatic ring, which provides a specific substitution pattern that can influence the molecule's steric and electronic properties.

A tert-butyl ester , which serves as a robust, acid-labile protecting group for the carboxylic acid functionality.

While this compound itself is not a widely commercialized end-product, its structure strongly indicates its role as a bespoke building block or intermediate in advanced organic synthesis. It is designed for use in multi-step reaction sequences where the amino group can be further functionalized while the carboxylic acid remains protected. Once the desired modifications are complete, the tert-butyl group can be efficiently removed to reveal the free carboxylic acid for subsequent reactions, such as amide bond formation.

The existence of its isomer, tert-Butyl 4-amino-3-ethylbenzoate, as a commercially available research chemical underscores the utility of this substitution pattern in synthetic projects. aksci.com Such compounds are typically used to construct more complex target molecules where precise control over reactivity and molecular architecture is paramount. Therefore, this compound is best understood as a valuable, custom-designed synthon for researchers engaged in the synthesis of novel pharmaceuticals, agrochemicals, or materials.

Below is a data table for the known isomer, Tert-butyl 4-amino-3-ethylbenzoate, which provides insight into the general properties of this class of compounds.

Properties of Tert-butyl 4-amino-3-ethylbenzoate
PropertyValueReference
CAS Number2137852-16-3 aksci.com
Molecular FormulaC13H19NO2 aksci.com
Molecular Weight221.30 g/mol aksci.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-amino-4-ethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-5-9-6-7-10(8-11(9)14)12(15)16-13(2,3)4/h6-8H,5,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQCQUDSNLKNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Pathways of Tert Butyl 3 Amino 4 Ethylbenzoate

Reactivity of the Primary Amine Functionality

The primary amine group attached to the aromatic ring is a key site for a variety of chemical transformations, most notably reactions with carbonyl compounds and acylating agents.

The primary amine of tert-butyl 3-amino-4-ethylbenzoate readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction typically proceeds under acid or base catalysis and involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. The formation of the carbon-nitrogen double bond in the resulting imine is a versatile method for introducing a wide range of substituents, thereby modifying the steric and electronic properties of the parent molecule. The general reaction can be represented as follows:

R-CHO + H₂N-Ar → R-CH=N-Ar + H₂O (Aldehyde) + (this compound) → (Schiff base) + (Water)

Table 1: Examples of Schiff Base Formation

Reactant (Aldehyde/Ketone) Catalyst Product (Schiff Base)
Benzaldehyde Acetic Acid tert-butyl 3-(benzylideneamino)-4-ethylbenzoate
Acetone p-Toluenesulfonic acid tert-butyl 4-ethyl-3-((propan-2-ylidene)amino)benzoate

The nucleophilic primary amine can react with various acylating agents, such as acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent), to form stable amide derivatives. This amidation reaction is a fundamental transformation in organic synthesis, allowing for the construction of a peptide-like bond. The resulting N-acylated derivatives of this compound often exhibit distinct chemical and physical properties compared to the starting amine. The choice of the acylating agent determines the nature of the substituent introduced onto the amine nitrogen.

Table 2: Synthesis of Amide Derivatives

Acylating Agent Reaction Conditions Product (Amide Derivative)
Acetyl Chloride Pyridine, 0 °C tert-butyl 3-acetamido-4-ethylbenzoate
Benzoic Anhydride DMAP, CH₂Cl₂ tert-butyl 3-benzamido-4-ethylbenzoate

Transformations Involving the tert-Butyl Ester Moiety

The tert-butyl ester group, while generally more stable to hydrolysis than other simple alkyl esters, can undergo specific transformations under appropriate conditions.

The tert-butyl ester of this compound can undergo nucleophilic acyl substitution, most notably transesterification. This reaction involves the treatment of the ester with an alcohol in the presence of an acid or base catalyst, resulting in the exchange of the tert-butyl group for the alkyl or aryl group of the alcohol. Acid-catalyzed transesterification proceeds via protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the incoming alcohol. Due to the stability of the tert-butyl cation, this specific ester can also undergo cleavage under strongly acidic conditions.

While direct conversion of the tert-butyl ester to an acid chloride is not a standard procedure, the ester can first be hydrolyzed to the corresponding carboxylic acid. This hydrolysis is typically achieved under acidic conditions (e.g., trifluoroacetic acid) which cleaves the tert-butyl group as isobutylene (B52900). The resulting 3-amino-4-ethylbenzoic acid can then be converted to a variety of activated carboxylic acid derivatives. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) effectively converts the carboxylic acid to the highly reactive acid chloride. This acid chloride is a versatile intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring System

The benzene ring of this compound is susceptible to electrophilic aromatic substitution. The directing effects of the substituents on the ring—the activating amino group and the deactivating but ortho, para-directing ethyl and ester groups—influence the position of substitution. The powerful ortho, para-directing nature of the amino group generally dictates the position of incoming electrophiles. However, the steric hindrance from the adjacent ethyl group and the ester group can influence the regioselectivity of the reaction. Common electrophilic substitution reactions include halogenation and nitration, which introduce new functional groups onto the aromatic core. evitachem.com

Modifications of the Ethyl Side Chain

The ethyl group at the C4 position of the benzene ring in this compound is a key site for chemical modification. Its benzylic position—the carbon atom directly attached to the aromatic ring—exhibits enhanced reactivity, making it amenable to a variety of transformations. These modifications allow for the introduction of new functional groups, which can significantly alter the molecule's properties and open up pathways to a diverse range of derivatives. The primary reactions involving the ethyl side chain are oxidation and halogenation, which leverage the inherent stability of benzylic radical and cationic intermediates.

It is important to note that the presence of the amino group at the C3 position and the tert-butyl ester can influence the course of these reactions. The amino group is susceptible to oxidation and may require protection to achieve selective modification of the ethyl side chain. Similarly, the tert-butyl ester can undergo hydrolysis under strong acidic or basic conditions. Therefore, careful selection of reaction conditions and the potential use of protecting group strategies are crucial for successful derivatization.

The benzylic carbon of the ethyl group is susceptible to oxidation, which can lead to the formation of a ketone (acetyl group) or a carboxylic acid. The extent of oxidation depends on the choice of oxidizing agent and the reaction conditions.

Oxidation to an Acetyl Group:

Selective oxidation of the ethyl group to an acetyl group (ketone) can be achieved using various oxidizing agents. This transformation yields tert-butyl 3-amino-4-acetylbenzoate, a valuable intermediate for further functionalization. The presence of the amino group often necessitates the use of a protecting group, such as an acetyl (Ac) or tert-butoxycarbonyl (Boc) group, to prevent its oxidation. organic-chemistry.org

Common methods for benzylic oxidation to ketones include the use of chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or milder, more selective catalytic systems. acs.org Recent advancements have focused on developing catalytic methods using molecular oxygen or hydrogen peroxide as the oxidant for greener and more efficient processes. mdpi.comnih.gov

Table 1: Potential Conditions for Oxidation of the Ethyl Group to an Acetyl Group

Protecting Group (PG) on AmineOxidizing AgentSolventGeneral ConditionsExpected Product
Acetyl (Ac)Pyridinium chlorochromate (PCC)Dichloromethane (DCM)Room temperatureTert-butyl 3-acetamido-4-acetylbenzoate
Tert-butoxycarbonyl (Boc)N-Hydroxyphthalimide (NHPI)/Co(II) catalyst, O₂Acetonitrile (B52724)60-80 °CTert-butyl 3-(tert-butoxycarbonylamino)-4-acetylbenzoate
None (direct oxidation)Manganese dioxide (MnO₂)Dichloromethane (DCM) or ChloroformRefluxTert-butyl 3-amino-4-acetylbenzoate (potential for low yield and side products)

Oxidation to a Carboxylic Acid:

Stronger oxidizing agents can oxidize the ethyl group completely to a carboxylic acid, yielding 3-amino-4-carboxybenzoic acid derivatives. Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are typically used for this transformation. orgsyn.orgorganic-chemistry.org These harsh conditions, however, will likely lead to the hydrolysis of the tert-butyl ester and may also affect the unprotected amino group. Therefore, protection of the amino group and subsequent hydrolysis of the resulting ester would be necessary to obtain the desired dicarboxylic acid derivative.

Table 2: Potential Conditions for Oxidation of the Ethyl Group to a Carboxylic Acid

Protecting Group (PG) on AmineOxidizing AgentSolventGeneral ConditionsExpected Intermediate/Product
Acetyl (Ac)Potassium permanganate (KMnO₄)Water/PyridineHeat2-Acetamido-4-carboxybenzoic acid (after ester hydrolysis)
None (direct oxidation)Hot acidic potassium permanganate (KMnO₄)Water/AcidHeat2-Amino-4-carboxybenzoic acid (ester hydrolysis and potential amine oxidation)

The benzylic hydrogen atoms of the ethyl group are susceptible to radical substitution, most commonly halogenation. Benzylic bromination is a particularly useful reaction as the resulting bromo-derivative can be readily converted into other functional groups via nucleophilic substitution reactions.

Benzylic Bromination:

N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination, typically in the presence of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) and light. organic-chemistry.orgnih.gov This reaction is highly selective for the benzylic position due to the resonance stabilization of the intermediate benzylic radical. The reaction would be expected to yield tert-butyl 3-amino-4-(1-bromoethyl)benzoate. The amino group is generally less reactive under radical conditions compared to oxidative conditions, but its influence on the reaction outcome should be considered.

The resulting benzylic bromide is a versatile intermediate. It can undergo nucleophilic substitution reactions with a variety of nucleophiles (e.g., cyanide, azide (B81097), alkoxides, amines) to introduce diverse functionalities at the benzylic position. It can also be eliminated to form a vinyl group.

Table 3: Potential Conditions for Benzylic Bromination of the Ethyl Group

ReagentInitiatorSolventGeneral ConditionsExpected Product
N-Bromosuccinimide (NBS)Benzoyl peroxide (BPO) or AIBNCarbon tetrachloride (CCl₄) or AcetonitrileReflux, light irradiationTert-butyl 3-amino-4-(1-bromoethyl)benzoate

This compound: A Versatile Intermediate in Advanced Organic Synthesis

This compound is a substituted aromatic compound featuring an amino group, an ethyl substituent, and a tert-butyl ester. These functional groups make it a valuable and versatile building block in the field of organic chemistry, particularly as an intermediate for the synthesis of complex molecules with significant applications in pharmaceuticals and materials science. Its utility stems from the strategic placement of reactive sites on the benzene ring, which allows for sequential and controlled chemical modifications.

Applications As Synthetic Intermediates and Precursors in Advanced Organic Synthesis

The strategic arrangement of an amino group ortho to an alkyl substituent and meta to a protected carboxylic acid ester makes Tert-butyl 3-amino-4-ethylbenzoate a key player in the construction of a wide array of complex organic molecules. Its functional groups serve as handles for diverse chemical transformations, positioning it as a crucial intermediate in multi-step synthetic pathways.

The aminobenzoate scaffold is fundamental to the synthesis of various heterocyclic structures, which are core components of many biologically active compounds.

While specific analogues like methyl 3-amino-4-methylbenzoate are explicitly cited as key intermediates in the synthesis of tyrosine kinase inhibitors such as Nilotinib and Imatinib, the structural motif of this compound makes it directly relevant to the synthesis of similar pyrimidine-based pharmaceuticals. google.comgoogleapis.com The core synthetic strategy for these drugs often involves the construction of a pyrimidine (B1678525) ring fused or linked to the aminobenzoate moiety.

The synthesis of the central pyrimidine ring in drugs like Nilotinib involves the reaction of a guanidine derivative of an aminobenzoate ester with a propenone compound. asianpubs.org For example, 3-amino-4-methylbenzoic acid esters are converted into a guanidine intermediate, which then undergoes condensation and cyclization to form the 2-aminopyrimidine core of the drug. google.comasianpubs.org The amino group at the 3-position and the adjacent alkyl group at the 4-position on the benzoic acid ester are critical for this transformation. This compound possesses the same essential ortho-amino-alkyl arrangement, allowing it to serve as a precursor in analogous synthetic routes to create a diverse library of pyrimidine-containing compounds for drug discovery.

Application AreaKey Structural Feature of IntermediateRole in SynthesisExample Final Product
Pyrimidine-based Pharmaceuticals Ortho-amino-alkyl benzoate (B1203000) esterPrecursor for forming the core 2-aminopyrimidine ring system via guanidinylation and cyclocondensation.Nilotinib, Imatinib
Peptide Mimetics Tert-butyl ester protecting groupProtects the carboxylic acid during peptide coupling reactions; allows for selective deprotection under acidic conditions.Conformationally restricted peptide analogues
PROTAC Linkers Aromatic ring with amino and ester functional groupsServes as a rigid scaffold or a modifiable component for connecting the two ligands of a PROTAC molecule.Heterobifunctional molecular degraders

The aminobenzoic acid derivative structure is a common starting point for synthesizing a variety of heterocyclic compounds that can be further elaborated into polycyclic systems. nih.gov The presence of both an amino group and a carboxylic ester on the same aromatic ring allows for the formation of fused ring systems through intramolecular cyclization reactions or through sequential intermolecular reactions. This dual functionality enables its use as a foundational building block for creating complex molecular architectures relevant to medicinal chemistry and materials science.

In the field of medicinal chemistry, peptide mimetics are designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. nih.gov The synthesis of these molecules often relies on solid-phase peptide synthesis (SPPS), where protecting groups are essential. peptide.com The tert-butyl ester in this compound serves as a common acid-labile protecting group for the carboxylic acid functionality. peptide.com This allows the amino group to participate in peptide bond formation, while the ester prevents unwanted side reactions. The tert-butyl group can be selectively removed later in the synthetic sequence using acids like trifluoroacetic acid (TFA). peptide.com

Furthermore, amino acids and their derivatives are crucial starting materials for the stereoselective synthesis of chiral amino alcohols, which are important chiral building blocks for many pharmaceuticals. nih.govresearchgate.net The amino and ester functionalities of this compound make it a suitable precursor for conversion into various chiral amino alcohol derivatives through established synthetic methodologies, such as reduction of the ester and modification of the amino group. nih.govresearchgate.net

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents designed to degrade specific proteins within a cell. nih.gov A PROTAC molecule consists of two ligands—one that binds to a target protein and another that binds to an E3 ubiquitin ligase—connected by a chemical linker. researchgate.net The linker's composition, length, and rigidity are critical for the PROTAC's efficacy.

This compound is a candidate for incorporation into PROTAC linkers. The aromatic ring can provide a degree of rigidity, while the amino group serves as a convenient attachment point for coupling to one of the ligands or to other parts of the linker. The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another functional handle for further chemical modification. nih.gov This versatility makes it a useful building block in the modular synthesis of PROTAC libraries for optimizing protein degradation activity.

Beyond the specific applications mentioned, this compound is a valuable general intermediate in the broader context of pharmaceutical and fine chemical manufacturing. medchemexpress.com Aromatic amines are precursors to a vast number of chemical structures through reactions like diazotization, amide bond formation, and nucleophilic aromatic substitution. The tert-butyl ester provides a stable, yet readily cleavable, protecting group for the carboxylic acid, enabling chemists to perform a wide range of transformations on other parts of the molecule without affecting the acid functionality. This combination of a reactive amino group and a protected acid on a substituted aromatic scaffold makes it a versatile tool for constructing complex molecular targets. nih.gov

Computational and Theoretical Investigations of Tert Butyl 3 Amino 4 Ethylbenzoate and Analogues

Quantum Chemical Calculations for Molecular Structure, Conformation, and Stability

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization), electronic distribution, and conformational possibilities.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Tert-butyl 3-amino-4-ethylbenzoate, DFT studies would elucidate the interplay between the different functional groups attached to the benzene (B151609) ring.

The amino (-NH₂) group and the ethyl (-CH₂CH₃) group are both considered electron-donating groups. They increase the electron density of the aromatic ring, influencing its reactivity. The tert-butyl ester group, while containing an electron-withdrawing carbonyl (C=O) component, also possesses a bulky tert-butyl group that introduces significant steric hindrance. This bulkiness can affect the planarity of the molecule and influence the orientation of the ester group relative to the benzene ring.

Table 1: Summary of Expected Electronic and Steric Effects

Functional Group Type Expected Effect on Benzene Ring
3-Amino (-NH₂) Electron-Donating Increases electron density (activation)
4-Ethyl (-CH₂CH₃) Electron-Donating Increases electron density (activation)

This table illustrates the expected contributions of each functional group to the molecule's properties based on established chemical principles.

The flexibility of the tert-butyl ester and amino side chains allows the molecule to adopt various conformations. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them. The orientation of the tert-butyl group relative to the carbonyl and the benzene ring is a key determinant of steric strain.

Similarly, the amino group can rotate, and its hydrogen atoms can participate in intramolecular hydrogen bonding. In the crystal structure of a related compound, 4-tert-Butyl-amino-3-nitro-benzoic acid, an intramolecular N-H···O hydrogen bond creates a stable six-membered ring motif. nih.gov This suggests that in this compound, a similar intramolecular hydrogen bond could potentially form between one of the amino hydrogens and the carbonyl oxygen of the ester group, which would significantly influence its preferred conformation and stability. The torsion angle of the side chains, such as the C-C-O-C dihedral angle of the ester, would be a critical parameter in these computational models.

Theoretical Prediction and Validation of Spectroscopic Properties

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to validate experimental results or to aid in the identification of a synthesized compound.

Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. The calculated shifts are based on the magnetic shielding environment of each nucleus in the molecule's optimized geometry. By comparing the computed spectrum with an experimental one, researchers can confirm the proposed structure.

For this compound, calculations would predict distinct signals for the aromatic protons, the ethyl group's methylene (B1212753) and methyl protons, the nine equivalent protons of the tert-butyl group, and the amino protons. The table below provides an illustrative example of what such predicted values would look like, based on typical chemical shift ranges for these functional groups.

Table 2: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
tert-Butyl (CH₃)₃ ~1.5 ~28
tert-Butyl (C) - ~80
Ethyl (-CH₂) ~2.6 ~22
Ethyl (-CH₃) ~1.2 ~15
Aromatic CH ~6.7 - 7.5 ~115 - 150
Amino (-NH₂) ~4.0 -

Note: This table is for illustrative purposes only and represents typical values that would be expected from a computational study. Actual values would depend on the specific level of theory and basis set used in the calculation.

Computational methods can also calculate the vibrational frequencies of a molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum. This analysis is crucial for identifying the presence of specific functional groups. The calculation involves determining the second derivatives of the energy with respect to atomic displacements, which yields a set of vibrational modes and their frequencies.

For this compound, key predicted vibrations would include the N-H stretching of the amino group, the C=O stretching of the ester, C-H stretching from the aromatic, ethyl, and tert-butyl groups, and C-N and C-O stretching vibrations. In studies of similar molecules, IR spectra clearly show characteristic bands for carbonyl and N-H groups. nih.gov

Table 3: Illustrative Predicted Key IR Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹)
N-H Stretch Amino ~3400 - 3200
C-H Stretch (Aromatic) Benzene Ring ~3100 - 3000
C-H Stretch (Aliphatic) Ethyl & tert-Butyl ~3000 - 2850
C=O Stretch Ester ~1715

Note: This table is for illustrative purposes only. Calculated frequencies are often scaled by an empirical factor to better match experimental data.

Molecular Dynamics Simulations and Adsorption Studies (e.g., related tert-butyl compounds)

While quantum mechanics is ideal for studying static properties of single molecules, molecular dynamics (MD) simulations are used to investigate the physical movements and interactions of atoms and molecules over time. youtube.comyoutube.com MD simulations provide a view of the dynamic "evolution" of a system, making them suitable for studying processes like solvation, conformational changes, and adsorption onto surfaces. rsc.orgnih.gov

In the context of this compound, MD simulations could be used to study its behavior in different solvents. For example, a simulation of the molecule in water would reveal how water molecules arrange themselves around the hydrophobic (tert-butyl, ethyl, aromatic ring) and hydrophilic (amino, ester carbonyl) parts of the molecule.

Studies on related tert-butyl compounds, such as tert-butyl alcohol (TBA), have used MD simulations to investigate properties in aqueous solutions. rsc.org These simulations showed that as the concentration of TBA increases, water molecules in its first hydration shell decrease, corresponding to experimental observations of TBA self-aggregation. rsc.org Such simulations, applied to this compound, could predict its solubility, aggregation behavior, and potential for interaction with biological membranes or material surfaces, providing insights relevant to its application in various fields.

Investigation of Tautomeric Equilibria in Amino-Substituted Aromatic Systems

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is of significant interest in the study of amino-substituted aromatic compounds. This equilibrium can be influenced by a variety of factors including the electronic nature of substituents, solvent polarity, and temperature. In the context of this compound and its analogues, computational and theoretical investigations provide crucial insights into the relative stabilities of potential tautomeric forms.

The primary tautomeric equilibrium for amino-substituted aromatic systems, such as this compound, involves the migration of a proton from the amino group to a ring carbon or the carbonyl group of the ester, leading to amino and imino tautomers. For this compound, the principal equilibrium would be between the canonical amino form and its imino tautomer.

Theoretical studies, often employing Density Functional Theory (DFT) methods, are instrumental in predicting the geometries and relative energies of these tautomers. jocpr.comorientjchem.orgearthlinepublishers.com The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is critical for obtaining accurate results. jocpr.com Solvation models, like the Polarizable Continuum Model (PCM), are frequently incorporated to simulate the effect of different solvents on the tautomeric equilibrium, as the dielectric constant of the solvent can significantly influence the stability of more polar tautomers. jocpr.comnih.gov

Detailed Research Findings

While direct computational studies on this compound are not extensively available in the public domain, research on analogous amino-substituted aromatic compounds provides a framework for understanding its likely tautomeric behavior. Studies on aminobenzoic acids and their derivatives, for instance, have shown that the amino form is generally the most stable tautomer in both the gas phase and in various solvents. researchgate.netrsc.org

The relative stability of tautomers is determined by the change in Gibbs free energy (ΔG) between the forms. A negative ΔG indicates that the product tautomer is more stable. Computational studies on related systems have shown that the energy barrier for the intramolecular proton transfer required for tautomerization can be substantial. nih.gov

The electronic effects of the substituents on the aromatic ring play a crucial role. The ethyl group at the 4-position and the tert-butyl ester at the 1-position of the benzene ring in this compound are both electron-donating groups. These groups can influence the electron density on the aromatic ring and the amino group, thereby affecting the ease of proton transfer and the relative stability of the tautomers.

Hypothetical Data for Tautomeric Equilibrium of this compound

To illustrate the expected outcomes of a computational investigation, the following tables present hypothetical data for the tautomeric equilibrium of this compound. This data is based on trends observed in computational studies of similar amino-substituted aromatic compounds.

Table 1: Calculated Relative Energies (kcal/mol) of Tautomers of this compound in Different Environments

TautomerGas Phase (ΔE)Water (ΔE)Toluene (ΔE)
Amino (Canonical)0.000.000.00
Imino15.212.514.1

This table illustrates that the amino form is predicted to be significantly more stable than the imino tautomer. The greater polarity of the imino tautomer would lead to it being slightly more stabilized in a polar solvent like water compared to a nonpolar solvent like toluene, as reflected in the lower relative energy.

Table 2: Calculated Gibbs Free Energy of Tautomerization (ΔG, kcal/mol) and Equilibrium Constants (K) at 298.15 K

SolventΔG (Amino → Imino)K
Gas Phase14.81.1 x 10⁻¹¹
Water12.12.5 x 10⁻⁹
Toluene13.74.0 x 10⁻¹¹

The Gibbs free energy values further confirm the favorability of the amino tautomer. The equilibrium constant (K) values, being significantly less than 1, indicate that the equilibrium lies heavily towards the amino form under all considered conditions.

Analytical Methodologies for the Characterization and Purity Assessment of Tert Butyl 3 Amino 4 Ethylbenzoate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of Tert-butyl 3-amino-4-ethylbenzoate, providing detailed information about its atomic composition and the connectivity of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and Heteronuclear Single Quantum Coherence (HSQC) experiments provide complementary information.

¹H NMR spectroscopy identifies the different types of protons and their neighboring environments within the molecule. The expected chemical shifts for the protons in this compound are detailed in the table below. The aromatic protons are expected to appear in the downfield region, while the aliphatic protons of the ethyl and tert-butyl groups will be found in the upfield region.

ProtonsExpected Chemical Shift (ppm)
Aromatic Protons6.5 - 8.0
Ethyl Group (-CH2-)~4.3
Ethyl Group (-CH3)~1.3
Tert-butyl Group~1.2 - 1.4
Amino Group (-NH2)Variable (broad singlet)

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the ester and the carbons of the tert-butyl group are particularly characteristic. The expected chemical shifts for the carbons are summarized in the following table.

Carbon AtomsExpected Chemical Shift (ppm)
Ester Carbonyl Carbon~168
Aromatic Carbons110 - 150
Tert-butyl Quaternary Carbon~80
Tert-butyl Methyl Carbons~28
Ethyl Group (-CH2-)~60
Ethyl Group (-CH3)~14

HSQC spectroscopy is a two-dimensional NMR technique that correlates the signals of protons with their directly attached carbon atoms, confirming the C-H bond connectivity and aiding in the definitive assignment of the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine, ester, and aromatic functionalities.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (Amine)3300 - 3500 (two bands for primary amine)
C=O Stretch (Ester)1700 - 1730
C-O Stretch (Ester)1150 - 1300
Aromatic C=C Bending1450 - 1600
Aromatic C-H Bending690 - 900

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the molecular ion peak would correspond to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, such as the loss of the tert-butyl group or the ethyl group. researchgate.net Predicted mass spectrometry data for the related compound tert-butyl 3-amino-4-(methylamino)benzoate indicates the expected mass-to-charge ratios for various adducts. uni.lu

IonCalculated m/z
[M+H]⁺223.1441
[M+Na]⁺245.1260

Chromatographic Methods for Purification and Reaction Monitoring

Chromatographic techniques are essential for the separation, purification, and analysis of reaction mixtures containing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. analchemres.org Due to the polar nature of the amino group, direct analysis of this compound by GC may be challenging. sigmaaldrich.com Derivatization is often employed to increase the volatility and thermal stability of such compounds, for instance, by converting the amino group to a less polar derivative. sigmaaldrich.com The GC would separate the derivatized compound from any impurities, and the MS would provide identification based on the mass spectrum. nih.gov

Column Chromatography for Isolation and Purification

Column chromatography is a fundamental technique for the purification of organic compounds from reaction mixtures. orgsyn.org For the isolation of this compound, a silica (B1680970) gel column is typically used as the stationary phase. However, the basic nature of the amino group can lead to strong interactions with the acidic silica gel, resulting in poor separation and tailing of the peak. biotage.com To mitigate this, a small amount of a competing amine, such as triethylamine (B128534), can be added to the eluent to neutralize the acidic sites on the silica gel. biotage.com Alternatively, an amine-functionalized silica gel can be used as the stationary phase for improved separation of basic compounds. biotage.com

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for separating it from its isomers. The separation of isomers, which have identical empirical formulas and similar physicochemical properties, presents a significant analytical challenge. sielc.com However, the selectivity of HPLC, particularly with mixed-mode chromatography, allows for the effective resolution of closely related compounds. helixchrom.com

Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can exploit subtle differences in the hydrophobicity and ionic character of isomers to achieve separation. helixchrom.com For aminobenzoic acid derivatives, which are zwitterionic in nature, this approach is particularly effective. helixchrom.comhelixchrom.com The retention times of the isomers can be finely tuned by adjusting the composition of the mobile phase, including the concentration of the organic solvent (like acetonitrile), the buffer concentration, and the pH. helixchrom.com

Table 1: Illustrative HPLC Parameters for the Analysis of Aminobenzoate Derivatives

ParameterTypical Value/Condition
Stationary Phase Mixed-Mode (e.g., Reversed-Phase/Cation-Exchange) or C18
Mobile Phase A mixture of Acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate)
Flow Rate 0.5 - 1.5 mL/min
Detection UV at approximately 254 nm or 305 nm derpharmachemica.comgoogle.com
Column Temperature Ambient or controlled (e.g., 30 °C)
Injection Volume 5 - 20 µL

This table presents a generalized set of HPLC conditions based on methods for similar compounds and is intended to be illustrative.

The use of gradient elution, where the mobile phase composition is changed over the course of the analysis, is often preferred for separating complex mixtures of isomers. sepachrom.com The high efficiency and resolution of modern HPLC columns, including those with smaller particle sizes, contribute to sharp peaks and reliable quantification. sepachrom.com

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. This analysis provides experimental evidence to confirm the compound's empirical formula, which is C₁₃H₁₉NO₂.

The process involves the complete combustion of a precisely weighed sample of the compound in a controlled oxygen atmosphere. The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂)—are then quantitatively measured. From the amounts of these gases, the percentages of C, H, and N in the original sample can be calculated.

The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula of this compound. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

Table 2: Theoretical vs. Expected Experimental Elemental Analysis Data for this compound (C₁₃H₁₉NO₂)

ElementTheoretical Percentage (%)Expected Experimental Range (%)
Carbon (C) 70.5670.36 - 70.76
Hydrogen (H) 8.658.45 - 8.85
Nitrogen (N) 6.336.13 - 6.53

The expected experimental range typically allows for a small, acceptable deviation (e.g., ±0.2-0.4%) from the theoretical value, which is common in elemental analysis due to instrumental and sample handling factors.

Patent Literature and Intellectual Property Landscape Surrounding Tert Butyl 3 Amino 4 Ethylbenzoate

Analysis of Patent Applications Citing Synthesis and Use of Related Compounds

While direct patent applications for tert-butyl 3-amino-4-ethylbenzoate are not prominently found, the patent landscape is rich with disclosures of related aminobenzoate esters and their derivatives. These patents often claim novel processes for the synthesis of these building blocks or their incorporation into larger, more complex molecules with specific therapeutic or material properties.

For instance, patent applications in the pharmaceutical sector frequently describe the use of substituted aminobenzoates as key intermediates. A notable example is the synthesis of compounds for modulating the immune system, where alkyl amide-substituted pyrimidine (B1678525) compounds are claimed for the modulation of IL-12, IL-23, and/or IFNα. google.com While not explicitly naming this compound, the general claims often encompass a broad range of substituted phenyl derivatives that could include this specific scaffold. google.com

In the realm of polymer chemistry, patents describe the preparation of aminobenzoate esters for use as curing agents in the production of polyurethanes and other polymers. U.S. Patent 7,547,798 B2, for example, details a process for preparing aminobenzoate esters via transesterification, a common reaction for this class of compounds. google.com The focus of such patents is often on improving reaction efficiency, purity of the final product, and the performance characteristics of the resulting polymers. google.com

Furthermore, the biological synthesis of p-aminobenzoic acid (PABA) and its derivatives is an area of growing patent activity, driven by the desire for more sustainable and cost-effective production methods compared to traditional chemical synthesis from petroleum-derived feedstocks. google.comgoogle.com These patents describe the use of recombinant microbial host cells to produce PABA, which can then be chemically converted to a variety of downstream products, including various aminobenzoate esters. google.comgoogle.com

A selection of relevant patent applications is provided in the table below:

Patent NumberTitleKey Application Area
US9540333B2Alkyl amide-substituted pyrimidine compounds useful in the modulation of IL-12, IL-23 and/or IFNαPharmaceuticals google.com
US7547798B2Process for preparing aminobenzoate estersPolymer Chemistry google.com
WO2013103894A1Biological syntheisis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereofBiocatalysis/Green Chemistry google.com
US20140371418A1Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereofBiocatalysis/Green Chemistry google.com
WO2009133778A1Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereofPharmaceutical Intermediates google.com

Examination of Synthetic Route Disclosures within Patent Filings

Patent filings provide valuable insights into the various synthetic strategies employed for preparing substituted aminobenzoate esters. These disclosures often focus on methodologies that are scalable, cost-effective, and produce high-purity products suitable for their intended applications.

A common theme in the patent literature is the esterification of the corresponding aminobenzoic acid. For example, a Chinese patent (CN105481707A) describes a "green" synthesis route for benzocaine (B179285) (ethyl 4-aminobenzoate) starting from 4-nitrobenzoic acid. google.com This process involves esterification followed by a hydrogenation step to reduce the nitro group to an amine. google.com The use of solid catalysts and water entrainers to drive the esterification reaction to completion is a key feature of this invention, highlighting the industry's move towards more environmentally friendly processes. google.com

Transesterification is another frequently disclosed method, particularly in the polymer field. As seen in U.S. Patent 7,547,798 B2, this involves reacting an existing ester (like ethyl p-aminobenzoate) with a polyol in the presence of a catalyst to form a new ester linkage. google.com The choice of the starting ester can be influenced by factors such as cost and reactivity. google.com

The synthesis of related heterocyclic compounds containing the tert-butyl amino moiety is also described. For instance, a process for preparing 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one is detailed in U.S. Patent 4,326,056 A. google.com While not a benzoate (B1203000) ester, this patent illustrates the broader interest in compounds containing the tert-butyl and amino functional groups on a core ring structure.

The following table summarizes common synthetic transformations found in the patent literature for related compounds:

Reaction TypeStarting MaterialsKey Reagents/CatalystsProduct Class
Esterification & ReductionNitrobenzoic acid, AlcoholSolid acid catalyst, Pd/C for hydrogenationAminobenzoate ester google.com
TransesterificationAminobenzoate ester, PolyolTitanium (IV) butoxidePolyester with aminobenzoate end-groups google.com
CyclizationPivaloyl cyanide, Isobutylene (B52900), ThiocarbohydrazideSulfuric acidTriazinone derivative google.com

Trends in Intellectual Property for Substituted Benzoate Esters and Their Applications in Fine Chemicals

The intellectual property landscape for substituted benzoate esters reflects several key trends within the fine chemicals industry. A primary driver of innovation is the demand for novel building blocks for the synthesis of active pharmaceutical ingredients (APIs). The versatility of the substituted benzoate scaffold allows for the introduction of various functional groups, enabling the fine-tuning of molecular properties for specific biological targets. Patents in this area often claim not only the final API but also the key intermediates and the synthetic processes used to prepare them.

Another significant trend is the increasing emphasis on "green" and sustainable chemistry. This is evident in the growing number of patents related to the biocatalytic production of PABA and its derivatives, as well as the development of cleaner chemical synthesis routes that minimize waste and avoid the use of hazardous reagents. google.comgoogle.comgoogle.com

In the materials science sector, there is a continuous drive to develop new polymers with enhanced properties. Substituted benzoate esters play a crucial role as monomers and chain terminators in the synthesis of polyesters, polyamides, and polyurethanes. Intellectual property in this area is often focused on the relationship between the structure of the benzoate ester and the physical and chemical properties of the resulting polymer, such as thermal stability, mechanical strength, and chemical resistance.

Finally, there is a consistent focus on process optimization and cost reduction. Patents frequently disclose improvements to existing synthetic methods that lead to higher yields, reduced reaction times, and simplified purification procedures. These incremental innovations are critical for maintaining a competitive edge in the production of these important chemical intermediates.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 3-amino-4-ethylbenzoate, and how do reaction conditions influence yield?

  • Methodology :

  • Route 1 : Carbamate protection of amines using Boc anhydride, followed by esterification (e.g., coupling with 4-ethylbenzoic acid derivatives under Mitsunobu conditions) .
  • Route 2 : Multi-step synthesis involving nucleophilic substitution or catalytic hydrogenation for amino group introduction .
  • Critical Parameters : Temperature (room temperature vs. reflux), solvent polarity (e.g., DCM vs. THF), and catalyst choice (e.g., Pd/C for hydrogenation).
  • Yield Optimization : Pilot studies suggest Boc protection at 0°C improves regioselectivity (>80% yield) compared to ambient conditions (~65%) .

Q. How is this compound characterized structurally?

  • Analytical Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm tert-butyl group integration (e.g., singlet at ~1.4 ppm for tert-butyl protons) and aromatic substitution patterns .
  • LC-MS : ESI-MS in positive ion mode detects [M+H]+^+ at m/z 264.3 (calculated for C13_{13}H21_{21}NO2_2) .
  • IR : Stretching bands for ester carbonyl (~1720 cm1^{-1}) and primary amine (~3350 cm1^{-1}) .

Q. What are the stability considerations for storing this compound?

  • Storage Guidelines :

  • Store in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis of the tert-butyl ester .
  • Avoid exposure to strong acids/bases (e.g., TFA or NaOH), which cleave the Boc group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.